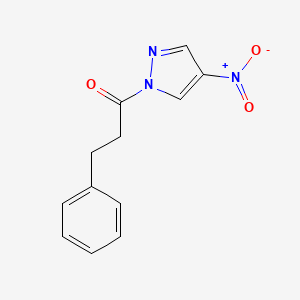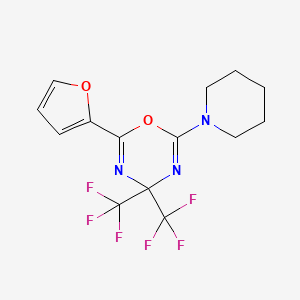![molecular formula C11H8ClF3N4OS2 B11096438 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11096438.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structural components, which include a pyridine ring substituted with chlorine and trifluoromethyl groups, and a thiadiazole ring linked via a sulfanyl bridge to an acetamide group. Its distinct chemical structure imparts unique properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-pyridine to introduce the chlorine and trifluoromethyl groups. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
この化合物は、多様な官能基のためにいくつかの反応を起こす可能性があります。考えられる反応には以下のようなものがあります。
酸化: 酸化プロセスは、ピリジン環またはチアジアゾール環を修飾する可能性があります。
還元: 還元反応は、特定の官能基を標的にする可能性があります。
置換: ピリジン環またはチアジアゾール環の置換基を置換することができます。
一般的な試薬: 強酸、塩基、酸化剤などの試薬が重要な役割を果たします。
主な生成物: これらの反応により、薬物開発または材料科学で有用となる可能性のある、特性が変化した誘導体が得られます。
4. 科学研究への応用
この化合物の応用は、さまざまな分野にわたっています。
医学: 抗菌剤、抗ウイルス剤、または抗腫瘍剤としての可能性を調査する。
化学: その反応性を調べ、より複雑な分子の構成要素として使用する。
生物学: 細胞プロセスまたは生物学的標的への影響を研究する。
産業: 材料、触媒、または特殊化学品への適性を評価する。
科学的研究の応用
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
正確なメカニズムは不明ですが、特定の細胞標的に作用すると考えられています。その作用機序を解明するためには、さらなる研究が必要です。
6. 類似の化合物との比較
特定の類似体がないため、直接比較するのは難しいですが、イミダゾール含有ファミリーにおける独自性を強調することができます。 類似の化合物には、クレミゾール、エトニタゼン、アステミゾール が含まれます。
類似化合物との比較
Similar Compounds
N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE: shares similarities with other pyridine and thiadiazole derivatives, such as:
Uniqueness
The uniqueness of N-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C11H8ClF3N4OS2 |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H8ClF3N4OS2/c1-5-18-19-10(22-5)21-4-8(20)17-9-7(12)2-6(3-16-9)11(13,14)15/h2-3H,4H2,1H3,(H,16,17,20) |
InChIキー |
YTKJYJRAXKZXBU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15,17,19-nonaen-10-yl)acetic acid](/img/structure/B11096360.png)

![5-({3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11096389.png)
![(3Z)-5-bromo-3-[(3-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11096391.png)
![2,4-dibromo-6-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11096400.png)
![(3beta,8xi,9xi,14xi,16alpha,20Z)-20-[(acetyloxy)imino]-16-(nitromethyl)pregn-5-en-3-yl acetate](/img/structure/B11096405.png)

![3'-(4-ethoxyphenyl)-5'-methyl-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11096417.png)
![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
![N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11096425.png)

![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid](/img/structure/B11096456.png)
![Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide](/img/structure/B11096462.png)
